1-(2,4-dichlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (1-NAPHTHYL) ETHER is a complex organic compound that features a benzimidazole core. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including [1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (1-NAPHTHYL) ETHER, generally involve large-scale condensation reactions followed by purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives .
Scientific Research Applications
[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (1-NAPHTHYL) ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to inhibit certain enzymes, thereby exerting its biological effects. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-DICHLOROBENZYL)-1H-IMIDAZOLE
- 2-(2,4-DICHLOROBENZYL)-1H-BENZIMIDAZOLE
- 1-(4-CHLOROBENZYL)-1H-IMIDAZOLE
Uniqueness
What sets [1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (1-NAPHTHYL) ETHER apart is its unique combination of the benzimidazole core with the 2,4-dichlorobenzyl and naphthyl groups.
Properties
Molecular Formula |
C25H18Cl2N2O |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C25H18Cl2N2O/c26-19-13-12-18(21(27)14-19)15-29-23-10-4-3-9-22(23)28-25(29)16-30-24-11-5-7-17-6-1-2-8-20(17)24/h1-14H,15-16H2 |
InChI Key |
AOEWERCIDINZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.